molecular formula C17H26N2O B15162068 (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol

(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol

Cat. No.: B15162068
M. Wt: 274.4 g/mol
InChI Key: HMEPRNJLXKLLQK-DLBZAZTESA-N
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Description

(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol is a chiral compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic amine and a phenylethanol moiety in its structure makes it a versatile molecule for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol typically involves the formation of the spirocyclic ring followed by the introduction of the phenylethanol group. One common method includes the use of a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic core. The phenylethanol group can then be introduced via a Grignard reaction or other nucleophilic addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and employing catalytic methods to enhance the yield and purity of the final product. The choice of solvents, reagents, and reaction conditions would be tailored to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.

    Reduction: The spirocyclic amine can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol involves its interaction with specific molecular targets. The spirocyclic amine can interact with receptors or enzymes, potentially modulating their activity. The phenylethanol moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol: shares similarities with other spirocyclic amines and phenylethanol derivatives.

    Spirocyclic amines: Compounds with similar spirocyclic structures but different substituents.

    Phenylethanol derivatives: Compounds with the phenylethanol moiety but different core structures.

Uniqueness

The uniqueness of (2R)-2-[(6R)-1,8-diazaspiro[55]undecan-1-yl]-2-phenylethanol lies in its combination of a spirocyclic amine and a phenylethanol group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol

InChI

InChI=1S/C17H26N2O/c20-13-16(15-7-2-1-3-8-15)19-12-5-4-9-17(19)10-6-11-18-14-17/h1-3,7-8,16,18,20H,4-6,9-14H2/t16-,17+/m0/s1

InChI Key

HMEPRNJLXKLLQK-DLBZAZTESA-N

Isomeric SMILES

C1CCN([C@]2(C1)CCCNC2)[C@@H](CO)C3=CC=CC=C3

Canonical SMILES

C1CCN(C2(C1)CCCNC2)C(CO)C3=CC=CC=C3

Origin of Product

United States

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